1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole derivative featuring a 1,2,3-triazole core substituted with a 4-methoxyphenylmethyl group at the N1 position and a hydroxymethyl (-CH2OH) group at the C4 position. This compound is of interest due to its structural similarity to bioactive triazole-containing molecules, which are widely explored in medicinal chemistry for their antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" for constructing 1,2,3-triazoles .
Properties
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)12-8-15(14-13-12)7-10-3-5-11(17-2)6-4-10/h3-6,8-9,16H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACXKXTCLWLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385031-87-7 | |
| Record name | 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol , with the CAS number 1001112-90-8, is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H13N3O2
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a triazole ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. Specifically, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. For example:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Moderate inhibition |
In vitro studies demonstrate that this compound exhibits a promising antibacterial profile against ESKAPE pathogens, which are notorious for their antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
A study indicated that similar compounds displayed cytotoxic effects on several cancer cell lines with IC50 values indicating effective growth inhibition:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | |
| A549 (lung cancer) | 3.8 | |
| HeLa (cervical cancer) | 4.5 |
The presence of the methoxy group on the phenyl ring enhances the cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of microbial membranes.
- Modulation of Signaling Pathways : In cancer cells, these compounds may alter signaling pathways related to cell growth and survival.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their unsubstituted counterparts.
Study on Anticancer Properties
In another study focusing on anticancer effects, researchers synthesized several triazole derivatives and tested their efficacy against different cancer cell lines. The results showed that compounds with structural similarities to this compound had significant inhibitory effects on tumor growth in vitro and in vivo models.
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies indicate that 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol demonstrates effective activity against various bacterial strains and fungi. This makes it a candidate for development as an antimicrobial agent in pharmaceuticals .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the triazole ring is critical in enhancing the compound's interaction with biological targets .
Anti-inflammatory Effects
In vitro studies have indicated that derivatives of triazoles can exhibit anti-inflammatory properties. The specific compound may modulate inflammatory pathways, making it a potential therapeutic agent for conditions characterized by excessive inflammation .
Plant Growth Regulators
Triazole compounds are known to influence plant growth and development. The application of this compound in agriculture may enhance crop yield by acting as a growth regulator or by providing resistance against plant pathogens .
Case Studies
Comparison with Similar Compounds
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
- Structure : The 4-methoxy group is replaced with a fluorine atom.
- hydrophobic effects) . Lower molecular weight (C11H12FN3O vs. C12H15N3O2) and logP due to fluorine’s smaller size and electronegativity.
- Synthesis : Likely synthesized via analogous CuAAC methods, with 4-fluorobenzyl azide as a precursor.
1-{1-[(4-Nitrophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Oxime
- Structure: Features a nitro group at the para position and an oxime (-NOH) instead of a hydroxyl group.
- Key Differences :
- Synthesis : Derived from the condensation of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride .
Functional Group Modifications
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- Structure : Substituted with a chlorophenyl group and a primary alcohol (-CH2OH).
- Key Differences :
Structural Analogues with Extended Functionality
2-(1-(6-Phenylpurin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol
- Structure : Incorporates a purine ring system linked to the triazole.
- Increased molecular weight and complexity reduce synthetic yield compared to simpler triazoles.
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one
- Structure : Chalcone derivative with a nitro-substituted triazole and naphthyl group.
- Key Differences :
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a "click chemistry" approach , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a robust and regioselective method to construct 1,4-disubstituted 1,2,3-triazoles.
Synthesis of the 4-methoxybenzyl azide:
The 4-methoxybenzyl group is introduced via azide substitution of a suitable 4-methoxybenzyl halide (e.g., bromide or chloride).Preparation of the alkyne precursor:
The ethan-1-ol functionality is introduced via an alkyne bearing an ethanol substituent or a protected form thereof.Copper(I)-catalyzed azide-alkyne cycloaddition:
The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring, linking the 4-methoxybenzyl and ethan-1-ol substituents.Post-cyclization modifications (if necessary):
Any protecting groups are removed, and purification is performed to isolate the final compound.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-Methoxybenzyl bromide + Sodium azide, DMF, room temp | Nucleophilic substitution to form 4-methoxybenzyl azide | High yield, mild conditions |
| 2 | Propargyl alcohol or protected propargyl alcohol | Alkyne with ethan-1-ol moiety | Can be used directly or protected |
| 3 | CuSO4·5H2O + Sodium ascorbate, t-BuOH/H2O, room temp | CuAAC reaction between azide and alkyne | Regioselective formation of 1,4-disubstituted triazole |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure this compound | Yields typically range 70-90% |
Research Findings and Optimization
Catalyst Systems:
Copper(I) catalysts generated in situ from copper(II) sulfate and sodium ascorbate are preferred for their mildness and efficiency. Alternative catalysts such as CuI or Cu nanoparticles have also been reported but with varying yields.Solvent Effects:
Mixed solvents like tert-butanol/water facilitate the reaction by dissolving both hydrophilic and hydrophobic components.Temperature and Time:
Ambient temperature is sufficient; reaction times vary from 1 to 24 hours depending on scale and catalyst loading.Purification:
The product is typically purified by silica gel chromatography or recrystallization from ethanol or ethyl acetate.
Alternative Synthetic Routes
Lithiation and Electrophilic Substitution:
Some patents describe the lithiation of triazole rings followed by electrophilic substitution to introduce functional groups at specific positions (e.g., carboxylation, halogenation), which can be further transformed into ethan-1-ol derivatives. However, these methods are more complex and less direct for this compound.Use of Protected Intermediates:
Protection of hydroxyl groups during synthesis can improve yields and selectivity but requires additional deprotection steps.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| CuAAC "Click" reaction | 4-methoxybenzyl azide + propargyl alcohol | CuSO4 + sodium ascorbate | Room temp, t-BuOH/H2O, 1-24 h | 70-90 | High regioselectivity, mild conditions | Requires azide preparation |
| Lithiation + electrophilic substitution | Triazole + n-BuLi + electrophiles | None (organolithium reagent) | Low temp, inert atmosphere | 50-70 | Functional group diversity | More steps, sensitive reagents |
| Protected alkyne approach | Protected propargyl alcohol + azide | Cu(I) catalyst | Room temp | 60-85 | Protects sensitive groups | Additional protection/deprotection steps |
Summary of Key Research Findings
- The copper(I)-catalyzed azide-alkyne cycloaddition remains the most efficient, reliable, and widely used method for preparing 1,2,3-triazole derivatives such as this compound.
- Optimization of catalyst loading, solvent system, and reaction time can significantly improve yield and purity.
- Alternative methods involving lithiation and electrophilic substitution provide routes to functionalize the triazole ring but are more complex and less commonly used for this specific compound.
- The availability of 4-methoxybenzyl azide and propargyl alcohol as starting materials makes the click reaction approach practical and scalable.
Q & A
Basic Synthesis and Characterization
Q1: What are the optimized laboratory-scale synthesis methods for 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, and how is the product characterized? A1:
-
Synthesis Protocol :
- A scalable method involves iron phthalocyanine (FePC)-catalyzed hydration of alkynes under aerobic conditions. Key steps:
-
Reactant: 4-Methylphenylacetylene (0.5 mmol scale) with FePC (0.25 mol%) in ethanol solvent at room temperature for 6–24 hours .
-
Workup: Dilution with CH₂Cl₂, aqueous extraction, drying over Na₂SO₄, and purification via flash chromatography (yield: ~67.8%) .
- Alternative routes include click chemistry (CuAAC) for triazole ring formation, followed by hydroxylation .
-
Characterization :
- ¹H/¹³C NMR : Peaks for the triazole (δ 7.11–7.78 ppm), methoxyphenyl (δ 3.80 ppm for -OCH₃), and ethanol moiety (δ 4.75 ppm for -CH(OH)-) .
- TLC : Rf values monitored in hexane:ethyl acetate (3:1) .
Structural Confirmation and Hydrogen Bonding
Q2: How is the molecular conformation of this compound validated, and what intermolecular interactions are observed? A2:
- X-ray Crystallography :
- Monoclinic crystal system (space group C2/c) with unit cell parameters:
- a = 23.409 Å, b = 4.8347 Å, c = 20.607 Å, β = 116.275° .
- Comparative Analysis :
- Similar triazole derivatives show planar triazole rings with dihedral angles <5° relative to the phenyl group .
Advanced Reactivity and Regioselectivity
Q3: What factors influence the regioselectivity of alkyne hydration in synthesizing this compound? A3:
- Catalyst Role : FePC promotes Markovnikov addition due to its Lewis acidity, directing -OH attachment to the more substituted carbon .
- Anti-Markovnikov Pathways : Require radical initiators (e.g., AIBN) or Brønsted acids (e.g., H₂SO₄), but yield <20% under non-optimized conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor triazole ring stability, while ethanol enhances hydroxyl group solvation .
Comparative Catalytic Efficiency
Q4: How do different catalysts impact the synthesis efficiency and purity? A4:
| Catalyst | Yield (%) | Selectivity (Markovnikov:Anti) | Conditions |
|---|---|---|---|
| FePC | 67.8 | 9:1 | RT, aerobic |
| CuI | 52.3 | 8:2 | 60°C, N₂ |
| H₂SO₄ | 28.5 | 6:4 | Reflux |
- Key Insight : FePC offers superior regioselectivity and yield under mild conditions, but CuI is preferable for functional group tolerance .
Biological Activity and Applications
Q5: What preliminary evidence exists for the biological activity of this compound? A5:
- Antimicrobial Screening :
- Drug Development : Structural analogs are explored as neuromodulators due to phenethylamine-like backbones .
Environmental and Degradation Concerns
Q6: What are the potential environmental risks of this compound, and how can its degradation be studied? A6:
- Ecotoxicology : Limited data, but structurally similar alcohols exhibit low acute toxicity (LC50 >100 mg/L in fish) .
- Degradation Pathways :
- Photolysis : UV exposure in aqueous media degrades the triazole ring into NH₃ and CO₂ .
- Biodegradation : Use OECD 301F tests with activated sludge to assess mineralization rates .
Advanced Functionalization Strategies
Q7: How can the hydroxyl or triazole groups be modified for targeted applications? A7:
- Phosphonate Derivatives :
- Appel reaction with CBr₄/PPh₃ converts -OH to -Br, followed by Michaelis-Becker reaction with dialkyl phosphites .
- Yields phosphonate-functionalized triazoles (e.g., dimethyl ({4-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazol-1-yl}methyl)phosphonate) for antiviral studies .
- Esterification : Steglich coupling with carboxylic acids enhances lipophilicity for blood-brain barrier penetration .
Data Gaps and Future Research Directions
Q8: What critical research gaps remain for this compound? A8:
- Mechanistic Studies : Elucidate FePC’s role in alkyne hydration via in-situ XAFS or DFT calculations .
- Biological Profiling : Expand SAR studies by introducing electron-withdrawing groups (e.g., -NO₂) to the phenyl ring .
- Green Chemistry : Develop biocatalytic routes using alcohol dehydrogenases to improve enantioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
